molecular formula C28H33ClO16 B1678281 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride CAS No. 132-37-6

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride

Cat. No.: B1678281
CAS No.: 132-37-6
M. Wt: 661 g/mol
InChI Key: NLSMPWTZYGSAEU-CYUNEVMDSA-N
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Description

Peonidin-3,5-di-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Paeonin is a monoterpene derivative from the roots of Paeonia lactiflora that has antiproliferative effects.

Biochemical Analysis

Biochemical Properties

Paeonin is a key component in the roots of the Paeonia genus, which includes the herbaceous peony . It is part of the monoterpene glycosides, a group of compounds known for their various biological effects such as anti-inflammatory, anti-tumor, and antioxidant activity . Paeonin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Paeonin has been shown to have potent anti-oxidative effects on cells exposed to oxidative stress, such as gastric mucosal epithelial cells . It influences cell function by modulating the activation of immune cells, decreasing inflammatory medium production, and restoring abnormal signal pathways .

Molecular Mechanism

The molecular mechanism of Paeonin’s action involves its interaction with various biomolecules at the molecular level. It has been suggested that Paeonin exerts its effects through the regulation of signaling pathways such as the auxin synthesis-related genes GH3.6 and PCO2, and the down-regulation of cytokinin dehydrogenase (CKX6) and CYP450 family genes .

Temporal Effects in Laboratory Settings

The effects of Paeonin have been observed to change over time in laboratory settings. For instance, Paeonin has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines over a period of 1-2 weeks, 3-4 weeks, and 8 weeks in animal models .

Dosage Effects in Animal Models

The effects of Paeonin vary with different dosages in animal models. Studies have shown that Paeonin can reduce the levels of serum pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and increase the levels of serum anti-inflammatory cytokines such as IL-10 .

Metabolic Pathways

Paeonin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that Paeonin is a key component in the roots of the Paeonia genus .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that Paeonin interacts with various subcellular structures .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSMPWTZYGSAEU-CYUNEVMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-37-6
Record name Peonidin 3,5-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paeonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Reactant of Route 6
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Customer
Q & A

Q1: What are the traditional medicinal uses of plants containing paeonin?

A1: Paeonia species, particularly Paeonia emodi and Paeonia officinalis, have a long history of use in traditional medicine systems like Ayurveda, Unani, and Traditional Chinese Medicine. These plants, containing paeonin, have been traditionally employed for various purposes, including treating hypertension, asthma, convulsions, epilepsy, bronchitis, ascites, uterine abnormalities, and skin ailments. [, , ]

Q2: How can I identify and quantify paeonin in plant material or pharmaceutical preparations?

A2: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine paeonin content in various matrices. This method provides accurate and repeatable results and has been validated for use in quality control of pharmaceutical preparations containing paeonin. [, , ] Additionally, near-infrared spectroscopy (NIR) combined with chemometric methods offers a rapid, non-destructive alternative for both qualitative and quantitative analysis of paeonin in complex mixtures. [, ]

Q3: Has paeonin demonstrated any specific biological activities in research settings?

A3: Studies have shown paeonin exhibits inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. [, , ] Further research suggests that paeonin extracted from potatoes can protect gastric epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2) in in vitro settings, potentially through the PI3K/Akt-mediated Nrf2 signaling pathway. []

Q4: What are the potential applications of paeonin based on current research findings?

A4: While further research is needed, the identified biological activities of paeonin suggest potential applications in several areas. Its lipoxygenase-inhibiting properties indicate potential as an anti-inflammatory agent. [, , ] The demonstrated protective effects against oxidative damage in gastric cells warrant further investigation into its potential for treating gastric ulcers or other oxidative stress-related disorders. []

Q5: Are there any known structural analogs of paeonin, and do they exhibit similar biological activities?

A5: Research has identified several monoterpene glycosides structurally related to paeonin, such as paeonins A, B, and D, isolated from Paeonia emodi and Paeonia lactiflora. [, ] These compounds also exhibited inhibitory activity against lipoxygenase, suggesting a potential structure-activity relationship within this class of compounds. [, ] Further studies are needed to explore the specific structural features contributing to their bioactivities.

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